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Compound of Interest

1-(Azetidin-3-YL)-4,4-
Compound Name:
difluoropiperidine

Cat. No.: B580931

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine: Properties,
Synthesis, and Applications

Abstract

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound of significant
interest in modern medicinal chemistry. It serves as a versatile building block, uniquely
combining the conformationally constrained azetidine ring with the metabolically robust and
pKa-modulating 4,4-difluoropiperidine scaffold. This guide provides a comprehensive technical
overview of its chemical properties, spectroscopic profile, plausible synthetic routes, and
strategic applications in drug discovery. The content is tailored for researchers, medicinal
chemists, and process development scientists seeking to leverage this scaffold for the creation
of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated
Azetidine Scaffolds

In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant
of a compound's ultimate success. Saturated heterocycles are foundational building blocks,
and among them, the azetidine ring has emerged as a "privileged scaffold". Its rigid, four-
membered ring structure imparts a degree of conformational constraint that can enhance
binding affinity and selectivity for biological targets. Furthermore, the azetidine ring serves as a
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valuable three-dimensional vector, allowing for precise exit angles for substituents to probe
protein binding pockets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to
optimize physicochemical and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif is
particularly advantageous. The gem-dihalogen substitution at the 4-position blocks a common
site of metabolic oxidation (cytochrome P450), thereby enhancing the metabolic stability and
half-life of a molecule.[2] Crucially, the strong electron-withdrawing nature of the two fluorine
atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which can be essential
for modulating target engagement, improving cell permeability, and reducing off-target effects
such as hERG channel binding.

1-(Azetidin-3-YL)-4,4-difluoropiperidine represents a sophisticated amalgamation of these
two powerful motifs. It provides a pre-built framework that offers metabolic stability, modulated
basicity, and a conformationally defined exit vector, making it a highly sought-after intermediate
for synthesizing novel chemical entities, particularly in the development of central nervous
system (CNS) agents and other complex therapeutics.[3][4][5]

Physicochemical and Structural Properties

The fundamental properties of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its common salt
forms are critical for its use in synthesis and formulation. The compound is typically supplied as
a white to off-white solid with good solubility in polar organic solvents like methanol and DMSO,
but limited aqueous solubility.[6]
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Property Value Source(s)
1-(Azetidin-3-yl)-4,4-

IUPAC Name
difluoropiperidine

CAS Number 1257293-83-6 (Free Base) [3B1[71[8]

Molecular Formula

CsH1aF2N2

[3]17]

Molecular Weight 176.21 g/mol (Free Base) [718]
Appearance White to off-white powder/solid  [6]
- Soluble in DMSO, methanol;

Solubility o [6]
limited in water

Purity Typically >98% (by HPLC) [6]
2-8°C, airtight container,

Storage ) ] [6]1[8]
protect from light and moisture

SMILES C1INC(C1)N2CCC(CC2)(F)F [7]
OIQIJXEUDXZJIRR-

InChIKey [7]

UHFFFAOYSA-N

Note: The compound is also available as various salts, such as the hydrochloride[9],
ditrifluoroacetic acid[6], and bis(2,2,2-trifluoroacetate)[10] salts, which will have different
molecular weights and CAS numbers.

Spectroscopic Characterization

Comprehensive structural elucidation is essential for verifying the identity and purity of such a
key intermediate. While detailed spectra are often proprietary, the expected spectroscopic
signatures can be expertly inferred.

e 1H NMR: The proton NMR spectrum is a primary tool for identification.[7] Key expected
signals include multiplets for the methylene protons on both the azetidine and piperidine
rings. The azetidine methine proton (CH-N) would appear as a distinct multiplet. The protons
on the piperidine ring adjacent to the fluorine atoms (at C3 and C5) would likely show
complex splitting patterns due to both geminal and vicinal coupling to the fluorine atoms.
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e 13C NMR: The carbon spectrum would confirm the presence of the 8 carbon atoms in the
molecule. The carbon bearing the gem-difluoro group (C4 of the piperidine) would appear as
a characteristic triplet due to one-bond C-F coupling, shifted significantly downfield. Other
carbons near the fluorine atoms may also exhibit smaller C-F coupling.

e 19F NMR: This is a crucial technique for any fluorinated compound. A single resonance would
be expected for the two equivalent fluorine atoms, confirming the presence of the CFz group.

o Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion
corresponding to the protonated molecule [M+H]* at m/z 177.12, confirming the molecular
weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental
composition.

The application of 2D NMR techniques like COSY (*H-'H) and HSQC (*H-3C) would be used to
definitively assign all proton and carbon signals, providing unequivocal structural confirmation.
[11]

Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is paramount for the utility of any building block. While specific
proprietary routes exist, a chemically sound and logical pathway can be designed based on
established synthetic transformations in heterocyclic chemistry.[12][13] The most logical
disconnection is at the C-N bond linking the two heterocyclic rings. This leads to a protected
azetidine synthon and 4,4-difluoropiperidine. A practical forward synthesis would involve a
reductive amination protocol.

Proposed Synthetic Workflow:
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Caption: Proposed synthetic workflow for 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
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Experimental Protocol: Reductive Amination

The following protocol is a representative, field-proven method for executing the key coupling
step.

o Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in an anhydrous solvent such
as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4,4-difluoropiperidine (1.1 eq).

e Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the
formation of the intermediate iminium ion or enamine.

e Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAC)s,
1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for
the reduction of iminiums in the presence of the ketone starting material and is tolerant of
mildly acidic conditions.

¢ Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed
(typically 4-16 hours).

o Workup: Quench the reaction by the slow addition of a saturated aqueous sodium
bicarbonate (NaHCO:s) solution. Extract the aqueous layer with an organic solvent (e.g.,
dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate (NazS0a4), and concentrate under reduced pressure.

 Purification (Intermediate): Purify the crude intermediate, 1-Boc-3-(4,4-difluoropiperidin-1-
yl)azetidine, by flash column chromatography on silica gel.

o Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane)
and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-
dioxane.

« Final Isolation: Stir the deprotection reaction at room temperature until complete (monitored
by LC-MS). Remove the solvent and excess acid under reduced pressure. If the salt form is
desired, it can be isolated directly. For the free base, perform a basic workup and extract with
an organic solvent to yield the final product, 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
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Reactivity Profile

The primary site of reactivity on the final molecule is the secondary amine of the azetidine ring.
This nitrogen is a competent nucleophile and can be readily functionalized via acylation,
alkylation, sulfonylation, or used in further coupling reactions to append other fragments of a
target molecule. The tertiary amine of the piperidine is significantly less basic due to the
adjacent gem-difluoro group and is generally not reactive under standard conditions.

Applications in Medicinal Chemistry

The true value of 1-(Azetidin-3-YL)-4,4-difluoropiperidine lies in its application as a high-
value building block for complex drug targets.

» Scaffold for CNS Agents: The 4,4-difluoropiperidine scaffold has been successfully employed
in the development of potent and selective dopamine D4 receptor antagonists.[5] The
combination with the azetidine moiety provides a novel vector space to explore structure-
activity relationships (SAR) for this and other G-protein coupled receptors (GPCRS)
implicated in neurological disorders.

e Modulation of Physicochemical Properties: Medicinal chemists can use this building block to
systematically modify drug candidates. The gem-difluoro group reliably lowers the pKa of the
piperidine nitrogen, which can be critical for achieving a desired ionization state at
physiological pH, thereby impacting solubility, permeability, and target binding.[1]

o Enhancement of Metabolic Stability: The blocked 4-position of the piperidine ring prevents
metabolic hydroxylation, a common metabolic pathway for piperidine-containing drugs.[2]
This can lead to improved pharmacokinetic profiles, including longer half-life and reduced
potential for the formation of active metabolites.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound should always be consulted,
hazard information can be extrapolated from structurally related compounds like 4,4-
difluoropiperidine.

e Hazards: The parent compound is classified as harmful if swallowed, inhaled, or in contact
with skin.[14] It is also known to cause serious skin and eye irritation.[14][15] It is prudent to
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handle 1-(Azetidin-3-YL)-4,4-difluoropiperidine with the same level of caution.

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,
nitrile), and safety glasses or goggles.[15]

e Storage and Stability: The compound should be stored in a tightly sealed container at
refrigerated temperatures (2-8°C).[6][8] It is listed as moisture-sensitive, so storage under an
inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability and

purity.[6]

Conclusion

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a modern and strategically designed molecular
building block that offers a powerful combination of features for drug discovery. Its unique
architecture provides conformational rigidity, a site for controlled vector elaboration, enhanced
metabolic stability, and inherent modulation of basicity. For scientists and researchers in
pharmaceutical development, this compound represents a valuable tool for accelerating the
discovery of novel therapeutics with optimized drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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